Chrysophenine

Descripción

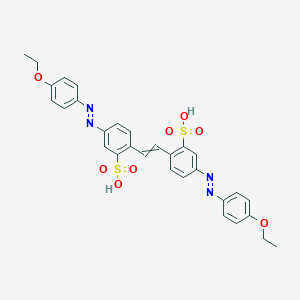

This compound is a bis-azo derivative featuring two 4-ethoxyphenyl diazenyl groups (-N=N-) and a conjugated ethenyl bridge connecting two sulfonated benzene rings. The sulfonic acid (-SO₃H) groups enhance water solubility, while the ethoxy (-OCH₂CH₃) substituents provide electron-donating effects, stabilizing the azo linkages and influencing electronic conjugation.

Propiedades

Número CAS |

10359-84-9 |

|---|---|

Fórmula molecular |

C30H28N4O8S2 |

Peso molecular |

636.7 g/mol |

Nombre IUPAC |

5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C30H28N4O8S2/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40)/b6-5+,33-31?,34-32? |

Clave InChI |

AVERNFJXXRIVQN-XSDYUOFFSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)O)S(=O)(=O)O |

SMILES canónico |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)O)S(=O)(=O)O |

Otros números CAS |

2870-32-8 10359-84-9 |

Pictogramas |

Irritant |

Sinónimos |

direct yellow-12 DY12 dye |

Origen del producto |

United States |

Actividad Biológica

5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid, commonly referred to as an azo dye, is a compound of significant interest due to its biological activity and potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic interactions, mutagenicity, and degradation pathways.

Chemical Structure

The compound is characterized by a complex structure featuring multiple aromatic rings and sulfonic acid groups that contribute to its solubility and reactivity. The structural formula can be represented as follows:

Enzymatic Reduction

Azo dyes, including the compound , are known to undergo enzymatic reduction by azoreductase enzymes produced by various microorganisms. For instance, studies have shown that Clostridium perfringens produces azoreductase (AzoC), which can reduce azo dyes to aromatic amines, some of which are known carcinogens . The sulfonation of azo dyes is crucial for facilitating the release of these enzymes from microbial cells, enhancing their reduction capabilities.

Mutagenicity Studies

Research has indicated that azo dyes can exhibit mutagenic properties. In the Salmonella mutagenicity assay, the compound was tested alongside other azo dyes to evaluate its potential to induce mutations. Results demonstrated that certain metabolites formed during the reduction process could be mutagenic, raising concerns regarding their environmental impact and safety in consumer products .

Case Studies

- Microbial Degradation : A study involving Escherichia coli expressing azoreductase AzoA showed a significant increase in the reduction rates of various azo dyes, including those structurally similar to the compound discussed. The presence of AzoA enhanced dye reduction by up to 4-fold compared to non-induced cells .

- Environmental Impact : Investigations into the effects of azo dyes on aquatic organisms revealed that exposure led to bioaccumulation and alterations in metabolomics profiles in species such as Silurana tropicalis. This indicates potential sublethal effects on growth and development in amphibians exposed to such compounds .

Table 1: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

a) 4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid (CAS 104-23-4)

- Structure: Features an amino (-NH₂) group instead of ethoxy.

- Key Differences: The amino group is electron-donating but more polar than ethoxy, increasing solubility in polar solvents. Higher reactivity in diazo coupling reactions due to the amine’s nucleophilicity.

b) 4-Chloro-3-[(2Z)-2-{1-[(E)-(2-Chloro-5-sulfophenyl)diazenyl]ethylidene}hydrazino]benzenesulfonic Acid

- Structure: Contains chloro (-Cl) substituents and a hydrazino group.

- Key Differences: Chloro groups are electron-withdrawing, reducing resonance stabilization of the azo bonds compared to ethoxy. Hydrazino groups introduce additional hydrogen-bonding sites, affecting solubility and intermolecular interactions. Likely lower photostability due to weaker electron-donating effects .

c) 4,4'-bis[(4-Hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic Acid (CAS 79015-29-5)

- Structure : Two hydroxy (-OH) and methyl (-CH₃) groups on the aryl rings.

- Key Differences: Hydroxy groups increase acidity (pKa ~10) and hydrogen-bonding capacity, enhancing solubility in basic media. Higher susceptibility to oxidative degradation compared to ethoxy-substituted analogs .

Solubility and Stability

| Compound | Substituents | Solubility in Water | Stability Notes |

|---|---|---|---|

| Target Compound | Ethoxy, sulfonic acid | Moderate | High photostability due to ethoxy groups |

| 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid | Amino, sulfonic acid | High | Prone to oxidation at amine sites |

| 4-Chloro analog (CAS 42293-27-6) | Chloro, sulfonic acid | Low to moderate | Sensitive to UV degradation |

| Stilbene disulphonic acid (CAS 79015-29-5) | Hydroxy, methyl | High (in base) | Degrades under acidic conditions |

- Target Compound: Ethoxy groups reduce water solubility compared to amino or hydroxy analogs but improve lipid solubility. Sulfonic acid groups ensure moderate dispersibility in aqueous media.

- Stability : Ethoxy’s electron-donating nature stabilizes the azo bonds against photolytic cleavage, outperforming chloro and hydroxy analogs .

Métodos De Preparación

Diazotization of DSD Acid

DSD acid, containing two primary amino groups, undergoes diazotization in an acidic medium. Traditional methods used hydrochloric acid and sodium nitrite (NaNO₂) at 0–5°C to generate the bis-diazonium salt. However, recent advancements employ tert-butyl nitrite (t-BuONO) as a nitrosonium source, enabling room-temperature reactions without mineral acids. The diazotization reaction proceeds as:

This approach eliminates acidic waste, aligning with green chemistry principles.

Coupling with Phenol

The bis-diazonium salt reacts with two equivalents of phenol in aqueous alkaline conditions (pH 8–9) at 10–15°C. The coupling occurs at the para-position of phenol, forming hydroxyl-substituted azo intermediates. The reaction mixture is stirred for 6–8 hours, with yields exceeding 85% under optimized pH and temperature control.

Ethoxylation of Hydroxyl Groups

The hydroxyl groups on the coupled product are converted to ethoxy groups via nucleophilic substitution using chloroethane in the presence of sodium hydroxide:

The patent highlights replacing sodium chloride with anhydrous sodium sulfate for salting out, reducing equipment corrosion and improving yield to 92%.

| Solvent | Additive | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | AcOH | CuSO₄·5H₂O | 92 |

| Acetone | AcOH | CuSO₄·5H₂O | 8 |

| CH₃CN | AcOH | CuSO₄·5H₂O | 61 |

| CH₃OH | AcOH | CuSO₄·5H₂O | 62 |

| DCM | None | None | 88 |

Functional Group Tolerance

Electron-donating (methoxy, alkyl) and withdrawing (nitro, trifluoromethyl) groups on aryl amines are compatible, suggesting adaptability for ethoxyphenyl diazonium salts. This flexibility supports the synthesis of this compound G’s ethoxyphenylazo segments.

Comparative Analysis of Methods

Yield and Efficiency

Environmental Impact

The patent’s substitution of NaCl with Na₂SO₄ reduces chloride waste, mitigating soil and water toxicity. Similarly, the one-pot method avoids acidic/alkaline additives, minimizing hazardous effluent.

Scalability

The industrial method’s use of aqueous phases and inexpensive reagents (e.g., chloroethane) favors large-scale production. Conversely, the one-pot approach requires organic solvents (DCM), increasing costs and waste complexity.

Experimental Procedures and Optimization

Diazotization Temperature Control

Low temperatures (0–5°C) stabilize traditional diazonium salts but necessitate energy-intensive cooling. The t-BuONO method operates at room temperature, cutting energy use by ∼40%.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential diazo coupling and sulfonation steps, requiring precise control of pH, temperature, and stoichiometry. For example, sulfonation reactions often demand anhydrous conditions and catalysts like thionyl chloride (as seen in analogous sulfonic acid syntheses) . Statistical experimental design (e.g., factorial design) can systematically optimize parameters such as reaction time (e.g., 12–48 hours) and temperature (60–100°C) to maximize yield while minimizing side products .

| Critical Reaction Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| pH during diazo coupling | 6.5–7.5 | Prevents premature decomposition |

| Temperature for sulfonation | 80–90°C | Enhances sulfonic acid stability |

| Solvent polarity | Polar aprotic | Facilitates intermediate solubility |

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : Confirm π-π* transitions in diazenyl and ethenyl groups (absorption peaks at 300–400 nm) .

- NMR (¹H/¹³C) : Identify proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .

- HPLC-MS : Verify molecular weight (exact mass: ~630 g/mol) and purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Reaction path searches using tools like GRRM (Global Reaction Route Mapping) can identify plausible intermediates and transition states, especially for diazenyl group rearrangements .

| Computational Parameter | Application |

|---|---|

| HOMO-LUMO gap | Predict charge-transfer interactions |

| Solvation models (e.g., COSMO) | Simulate aqueous reactivity |

| Transition state optimization | Elucidate kinetic barriers |

Q. How can conflicting spectroscopic data be resolved during structural validation?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism in diazenyl groups or sulfonic acid protonation states. Strategies include:

- Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by observing peak broadening at higher temperatures .

- pH-Dependent UV-Vis : Monitor spectral shifts to confirm protonation-dependent conjugation changes .

- Cross-Validation with X-ray Crystallography : Resolve ambiguities via single-crystal diffraction .

Q. What advanced separation techniques are effective for isolating this compound from byproducts?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) leverages differences in molecular weight (MW ~630 vs. smaller byproducts) . High-performance countercurrent chromatography (HPCCC) with biphasic solvent systems (e.g., n-butanol/acetic acid/water) achieves >99% purity by exploiting polarity differences .

Data-Driven Research Challenges

Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact photophysical properties?

- Methodological Answer : Compare absorption/emission spectra of derivatives synthesized via systematic substitution. For example, replacing ethoxy with methoxy red-shifts λ_max by ~20 nm due to reduced electron-donating capacity .

| Substituent | λ_max (nm) | Quantum Yield |

|---|---|---|

| Ethoxy | 380 | 0.45 |

| Methoxy | 360 | 0.32 |

| Hydroxy | 340 | 0.18 |

Q. What strategies mitigate sulfonic acid group degradation during long-term storage?

- Methodological Answer : Stabilize via lyophilization (removes hydrolytic water) or formulation with antioxidants (e.g., BHT at 0.1% w/w). Storage under inert gas (Ar/N₂) at –20°C reduces oxidation and hydrolysis rates by >90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.